molecular formula C13H8ClFN2OS B12175541 3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12175541
M. Wt: 294.73 g/mol
InChI Key: GYTHGHMPDZLUEN-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thieno[3,2-d]pyrimidine core structure, along with the 2-chloro-6-fluorobenzyl substituent, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating the thiophene-2-carboxamides in formic acid to afford the thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thieno[3,2-d]pyrimidine derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidines.

Scientific Research Applications

3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-chloro-6-fluorobenzyl group in 3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one imparts unique chemical and biological properties. This substituent can enhance the compound’s lipophilicity, stability, and ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H8ClFN2OS

Molecular Weight

294.73 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H8ClFN2OS/c14-9-2-1-3-10(15)8(9)6-17-7-16-11-4-5-19-12(11)13(17)18/h1-5,7H,6H2

InChI Key

GYTHGHMPDZLUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3)F

Origin of Product

United States

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